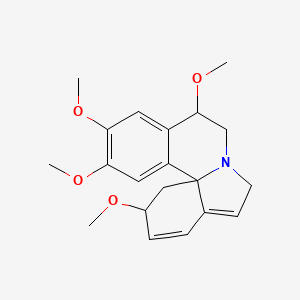

(+)-Erythristemine

Description

The Erythrina genus is a notable source of various bioactive natural products, predominantly alkaloids and flavonoids ekb.egresearchgate.net. These plants, often recognized for their vibrant red flowers, are distributed across tropical and subtropical regions globally wikipedia.orgsci-hub.se. Traditional medicine has long utilized Erythrina species for a range of ailments, including those related to the central nervous system, inflammation, and infections nih.govdigitellinc.com.

Alkaloids are a major class of secondary metabolites found in Erythrina species, characterized by a unique tetracyclic spiroamine structure known as the erythrinane skeleton ekb.egwikipedia.org. As of early 2023, nearly 200 alkaloids had been isolated from Erythrina plants, with a recent increase in the identification of dimeric alkaloids ekb.eg. Flavonoids are also abundant, with over 400 distinct structures identified from the genus nih.gov.

The investigation into Erythrina alkaloids has a history dating back to the late 19th century researchgate.net. Early studies noted extracts from Erythrina species exhibiting curare-like neuromuscular blocking activities, which were later attributed to the presence of alkaloids researchgate.netredalyc.org. This initial observation spurred systematic phytochemical examinations of the genus researchgate.net. The isolation of the first erythrinane alkaloid, erythroidine, in the late 1930s marked a significant step, followed by the isolation of numerous other alkaloids like erythramine, erythraline (B1235506), erythratine, erysodine (B1194152), erysopine, and erysovine (B1240326) researchgate.net. The fundamental structural framework of erythrinane alkaloids was definitively established in the following decades researchgate.net.

Research into Erythrina alkaloids continues to be an active field, driven by their diverse structures and reported biological activities ekb.egwikipedia.org. Emerging trends in (+)-Erythristemine studies specifically involve its identification in various Erythrina species and investigations into its chemical properties and potential biological interactions within the scope of phytochemical research nih.govscience.gov. For instance, this compound has been suggested to be present in the leaves of Erythrina falcata and Erythrina crista-galli based on chromatographic analysis nih.govufrgs.br. It has also been isolated from Erythrina lysistemon and Erythrina x bidwillii nih.govmedchemexpress.com. Recent metabolomic studies have also identified this compound in Erythrina bidwillii leaf researchgate.net. The research landscape is expanding to include detailed chemical analysis using techniques like UPLC-ESI-MS to identify and characterize alkaloids like this compound in different plant parts and species nih.govufrgs.br.

Structure

3D Structure

Properties

IUPAC Name |

2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMRZRWBQPPMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of + Erythristemine

Distribution of (+)-Erythristemine Across Erythrina Species

The genus Erythrina, belonging to the Fabaceae family, is a rich source of unique alkaloids. wikipedia.org These plants are distributed throughout tropical and subtropical regions and have been a focal point for natural product chemists. wikipedia.org While many alkaloids have been isolated from this genus, the presence and concentration of specific compounds like this compound can vary between species.

Presence in Erythrina lysistemon

Erythrina lysistemon, commonly known as the common coral tree, is native to South Africa. wikipedia.org It is recognized for its brilliant red flowers and is cultivated as an ornamental tree. wikipedia.org Phytochemical studies of the genus indicate the presence of various toxic alkaloids, which are typically most concentrated in the seeds. While Erythrina species are known to contain a wide array of alkaloids, specific documentation detailing the isolation of this compound from Erythrina lysistemon requires further investigation of comprehensive phytochemical analyses of this particular species. The traditional medicinal uses of this plant, such as for easing childbirth and treating sores, suggest the presence of biologically active compounds, including alkaloids.

Detection in Erythrina corallodendron

Erythrina corallodendron is a species from which numerous Erythrina alkaloids have been isolated and characterized. Research on the stems of this plant has led to the identification of eighteen different alkaloids. nih.govresearchgate.net A separate investigation of the flowers of E. corallodendron yielded two new and twenty-three known Erythrina alkaloids. nih.gov However, in these specific studies, this compound was not listed among the isolated compounds, which included substances like erysodine (B1194152), erythrinine, and 8-oxoerythrinine. nih.govresearchgate.netnih.gov This indicates that while E. corallodendron is a prolific source of Erythrina alkaloids, this compound may not be a principal alkaloid in the parts of the plant that were analyzed, or it may be present in quantities below the detection limits of the methodologies used.

Identification in Erythrina stricta

Erythrina stricta, a tree found in the Indian subcontinent, Indochina, and China, is another species known to produce a variety of phytochemicals, including alkaloids. wikipedia.orgaloki.hu The bark of E. stricta has been a subject of chemical investigation. While these studies have confirmed the presence of alkaloids, flavonoids, and tannins, the specific identification of this compound has not been explicitly reported in the surveyed literature. allsubjectjournal.com Further detailed analysis of the alkaloidal fraction of Erythrina stricta is necessary to ascertain the presence of this compound.

Occurrence in Erythrina falcata and Erythrina crista-galli

Erythrina falcata, the Brazilian coral tree, is native to tropical South America. wikipedia.org Like other species in its genus, it is known to contain toxic alkaloids. theferns.info Erythrina crista-galli, or the cockspur coral tree, is also native to South America and is known to contain alkaloids with narcotic properties. wordpress.com Research into the biosynthesis of Erythrina alkaloids has utilized Erythrina crista-galli, where the fruit wall tissue was identified as a major site of alkaloid production. nih.gov While these species are confirmed producers of Erythrina alkaloids, specific reports detailing the isolation of this compound from either E. falcata or E. crista-galli are not prominent in the available scientific literature.

Biosynthesis Pathways of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids is a complex process that has been the subject of significant scientific inquiry. These alkaloids are a class of benzylisoquinoline alkaloids, which are derived from aromatic amino acids. nih.gov

Proposed Biogenetic Routes to the Erythrinane Skeleton

The central structure of all Erythrina alkaloids is the erythrinane skeleton, a tetracyclic spiroamine system. wikipedia.org The biosynthetic pathway to this core structure is believed to begin with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase, yields (S)-norcoclaurine, a key intermediate. nih.gov

Further enzymatic steps lead to the formation of (S)-norreticuline. nih.govnih.gov It is at this stage that a crucial oxidative coupling reaction is proposed to occur. Phenolic coupling of (S)-norreticuline is thought to generate a dienone intermediate. researchgate.net Early proposals by Barton and colleagues suggested a key 9-membered ring intermediate that leads to erysodienone as the primary erythrinane derivative. wikipedia.org Subsequent research by Zenk and others provided further evidence for this pathway, demonstrating that (S)-norreticuline is metabolized to form the erythrinane structure. wikipedia.orgnih.gov Specifically, feeding experiments with labeled (S)-norreticuline in Erythrina crista-galli showed its incorporation into the alkaloid erythraline (B1235506). nih.gov This transformation from a benzylisoquinoline precursor to the complex tetracyclic spiroamine skeleton of the erythrinane system is a key characteristic of the biosynthesis of Erythrina alkaloids. nih.gov

Analogies with Morphinan (B1239233) and Amaryllidaceae Alkaloid Biosynthesis

The biosynthesis of Erythrina alkaloids, including this compound, shares fundamental principles with the formation of morphinan and Amaryllidaceae alkaloids, primarily through the common theme of intramolecular oxidative phenol (B47542) coupling of a benzylisoquinoline precursor. researchgate.netrsc.org

Erythrina Alkaloids: The pathway to the characteristic erythrinane skeleton begins with the benzylisoquinoline alkaloid (S)-norreticuline. rsc.orgresearchgate.netnih.gov An oxidative phenol coupling reaction is proposed to generate a key intermediate, which then undergoes rearrangement to form the tetracyclic spiroamine core structure of the Erythrina alkaloids. researchgate.net

Morphinan Alkaloids: The biosynthesis of morphine and codeine in the opium poppy (Papaver somniferum) also proceeds from a benzylisoquinoline alkaloid, but it utilizes the enantiomer (R)-reticuline. researchgate.netmdpi.com A critical step in forming the morphinan skeleton is an intramolecular phenol coupling of (R)-reticuline, catalyzed by the cytochrome P450 enzyme salutaridine (B1681412) synthase. researchgate.net This key cyclization event establishes the rigid pentacyclic structure of morphinans.

Amaryllidaceae Alkaloids: This family of alkaloids, which includes medicinally important compounds like galanthamine, also relies on oxidative phenol coupling as a crucial biosynthetic step. nih.govnih.gov However, their pathway originates from different precursors, tyramine (B21549) and 3,4-dihydroxybenzaldehyde, which condense to form norbelladine (B1215549). nih.gov Subsequent intramolecular oxidative coupling of a norbelladine derivative leads to the various skeletal types found in this alkaloid family. rsc.org

The central analogy lies in the strategic use of phenolic coupling to construct complex, polycyclic alkaloid structures from simpler benzylisoquinoline-type precursors. The specific precursor, its stereochemistry, and the regiochemistry of the coupling reaction dictate whether the final scaffold is of the erythrinan (B1236395), morphinan, or Amaryllidaceae type.

| Alkaloid Class | Key Precursor(s) | Core Biosynthetic Reaction | Resulting Skeleton |

| Erythrinan | (S)-Norreticuline | Intramolecular Phenol Coupling | Tetracyclic Spiroamine |

| Morphinan | (R)-Reticuline | Intramolecular Phenol Coupling | Pentacyclic Morphinan |

| Amaryllidaceae | Norbelladine | Intramolecular Phenol Coupling | Various Polycyclic Skeletons |

Enzymological Studies in Erythrina Alkaloid Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is a multi-enzyme process. The pathway begins with the amino acid tyrosine and involves a series of enzymes, including methyltransferases and cytochrome P450-dependent enzymes, to construct the central intermediate (S)-reticuline. nih.govnih.govresearchgate.net From (S)-reticuline, the pathway diverges towards the formation of the erythrinane core.

While the specific enzymes that catalyze the final steps to produce this compound have not been fully elucidated, the key transformation from the benzylisoquinoline precursor to the erythrinane skeleton is understood to be an oxidative phenol coupling reaction. researchgate.net This type of reaction is typically catalyzed by cytochrome P450 enzymes. researchgate.net Further modifications to the erythrinane core, such as hydroxylations and methylations to yield the final structure of this compound, would be carried out by other specific enzymes like hydroxylases and O-methyltransferases. Research into the transcriptome of Erythrina velutina has identified candidate genes encoding for enzymes such as O-methyltransferases (OMTs) and cytochrome P450s that are likely involved in the later stages of Erythrina alkaloid biosynthesis. nih.gov

Isolation Methodologies for this compound from Botanical Sources

The isolation of this compound from plants is a multi-step process involving initial extraction from plant tissues followed by chromatographic purification.

Extraction Techniques from Plant Tissues (e.g., leaves, flowers, seeds, stems)

A common strategy for extracting Erythrina alkaloids relies on their basic nature. The general procedure involves solvent extraction followed by an acid-base liquid-liquid partitioning to separate the alkaloids from other plant metabolites.

Maceration and Solvent Extraction: Dried and powdered plant material, such as flowers, leaves, or seeds, is first extracted with an organic solvent, typically methanol (B129727) or ethanol. scielo.brnih.govnih.gov Some procedures include a preliminary step of immersing the plant material in a non-polar solvent like cyclohexane (B81311) to remove fats and lipids. scielo.br

Acid-Base Partitioning: The resulting crude extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 2% acetic acid). nih.gov This step protonates the basic alkaloids, rendering them soluble in the aqueous phase. The acidic solution is then washed with an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), to remove neutral and acidic impurities. scielo.brnih.gov

Alkaloid Recovery: The pH of the aqueous layer is then raised by adding a base, such as ammonium (B1175870) hydroxide, to a pH of 8–10. scielo.brnih.gov This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. The free-base alkaloids are then extracted back into an organic solvent (e.g., ethyl acetate or dichloromethane) to yield a crude alkaloid fraction. scielo.brnih.gov

| Plant Part | Species | Initial Extraction Solvent | Reference |

| Flowers | Erythrina variegata | 90% Methanol | nih.gov |

| Flowers | Erythrina crista-galli | 90% Methanol | nih.gov |

| Leaves & Flowers | Erythrina speciosa | 70% v/v Ethanol | scielo.br |

| Seeds | Erythrina crista-galli | Methanol | nih.gov |

| Bark | Erythrina subumbrans | Not Specified | nih.gov |

Chromatographic Separation Strategies

The crude alkaloid fraction obtained from extraction is a complex mixture that requires further separation to isolate pure this compound.

Column chromatography is the primary method used for the large-scale separation of the crude alkaloid extract. scirp.org Silica (B1680970) gel is the most commonly used stationary phase for purifying Erythrina alkaloids. nih.govnih.govcolumn-chromatography.com

The crude alkaloid mixture is loaded onto the top of a silica gel column, and a mobile phase (solvent) is passed through the column. Separation occurs as different alkaloids interact with the silica gel to varying degrees, causing them to travel down the column at different rates. The separation is typically performed using a gradient elution, where the polarity of the mobile phase is gradually increased. Common solvent systems include petroleum ether-acetone and chloroform-acetone. nih.govnih.gov Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

For final purification or analytical quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed. These techniques offer higher resolution and sensitivity compared to traditional column chromatography.

Preparative HPLC is often used to isolate pure compounds from the fractions obtained after column chromatography. nih.govresearchgate.net This typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of methanol and water. nih.gov

UPLC coupled with mass spectrometry (UPLC-MS) is a powerful analytical tool for the rapid identification of alkaloids in crude extracts. nih.gov A study on the leaves of Erythrina falcata and E. crista-galli successfully used UPLC-ESI-MS to suggest the presence of erythristemine (B1154319). nih.gov The analysis was performed with continuous monitoring at wavelengths of 280 nm and 340 nm, which are characteristic absorption ranges for alkaloids and other phenolic compounds. nih.gov

Preparative Chromatography Techniques

The isolation and purification of this compound from complex plant matrices relies on multi-step chromatographic strategies. Preparative chromatography is essential for obtaining the compound in sufficient purity and quantity for structural elucidation and further studies. rsc.org The selection of chromatographic techniques is guided by the physicochemical properties of Erythrina alkaloids, which are typically basic and exhibit a range of polarities. jocpr.com

Initial separation of crude alkaloidal extracts from Erythrina species often involves conventional column chromatography. rsc.orgnih.gov In the inaugural isolation of Erythristemine from the dried leaves of Erythrina lysistemon, researchers employed column chromatography with alumina (B75360) (Grade III) as the stationary phase. rsc.org This initial step served to separate the total alkaloidal extract into several fractions based on polarity, yielding a non-polar alkaloid fraction that contained Erythristemine. rsc.org

Following the initial fractionation, further purification is necessary to isolate this compound from other closely related alkaloids. rsc.org This is typically achieved through repeated column chromatography, often using silica gel as the stationary phase. nih.gov The choice of mobile phase is critical and usually consists of a gradient system of solvents with increasing polarity, such as chloroform-acetone mixtures. nih.gov The fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound. researchgate.net

Modern preparative liquid chromatography techniques, such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), offer higher resolution and efficiency for the purification of natural products like this compound. semanticscholar.orgnih.gov Reversed-phase HPLC, utilizing stationary phases like C18, is a powerful tool for the final purification steps of polar and semi-polar alkaloids. jocpr.com In this technique, a common mobile phase involves a gradient of methanol and water, sometimes with additives like ammonium acetate to improve peak shape and separation of basic compounds. scispace.com

A general scheme for the isolation of Erythrina alkaloids, including this compound, is outlined below. This process begins with an acid-base extraction to obtain a crude alkaloid mixture, which is then subjected to various chromatographic separations.

Table 1: General Chromatographic Scheme for Erythrina Alkaloid Isolation

| Step | Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

|---|---|---|---|---|

| 1. Initial Fractionation | Column Chromatography | Alumina or Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) | To separate the crude alkaloid extract into fractions of varying polarity. |

| 2. Further Purification | Column Chromatography | Silica Gel | Gradient of solvent mixtures (e.g., Chloroform-Acetone) | To isolate fractions enriched with the target alkaloid. |

| 3. Final Purification | Preparative HPLC | Reversed-Phase (C18) | Gradient of Methanol-Water (often with pH modifier) | To obtain the pure compound. |

This table presents a generalized workflow; specific conditions may vary based on the plant material and the specific alkaloids present.

Detailed research findings from the original isolation of Erythristemine highlight a specific application of these techniques.

Table 2: Chromatographic Conditions for the Isolation of Erythristemine from E. lysistemon

| Stage | Chromatographic Method | Stationary Phase | Result | Reference |

|---|---|---|---|---|

| Initial Separation | Column Chromatography | Alumina (Grade III) | A non-polar alkaloid fraction (300 mg) was obtained from the crude extract of 5 kg of dried leaves. | rsc.org |

| Purification | Column Chromatography | Not specified | Crystalline Erythristemine (120 mg) was obtained. | rsc.org |

The successful isolation of this compound is a testament to the judicious application of these preparative chromatographic techniques, which remain fundamental in the field of natural product chemistry. semanticscholar.org

Synthetic Strategies for + Erythristemine and Analogues

Total Synthesis Approaches to (+)-Erythristemine

The total synthesis of this compound and other erythrina alkaloids has been pursued through various strategies, broadly classified into racemic and enantioselective approaches. These syntheses aim to construct the characteristic erythrinane skeleton with control over the stereochemistry, particularly at the spiro center (C-5) and other stereogenic centers like C-3 and C-11.

Racemic Total Syntheses

Several racemic total syntheses of erythrina alkaloids, including approaches that could be adapted towards erythristemine (B1154319), have been reported. Early strategies often involved the construction of the tetracyclic core through various cyclization reactions. One approach to the erythrinan (B1236395) ring system involves forming the C-ring with the C-5 quaternary center being constructed by intramolecular cyclization. nih.gov Another method utilizes C-ring formation via electrophilic substitution. nih.gov Other strategies include A-ring formation through intramolecular aldol (B89426) reactions or from a benzoindolizidine fragment, and B-ring formation using a C-5 spiro-isoquinoline system. nih.gov Intramolecular annulation of dibenzazonine has also been explored for the formation of both B- and C-rings. nih.gov

A synthetic route to erythrina alkaloids has been developed utilizing a Pummerer-type intramolecular cyclization for the formation of ring C. This method involved converting an N-(2-phenylthioethyl)-dioxopyrroline to a cyclization product, 11-phenylthioerythrinan, in good yield. jst.go.jp Subsequent steps could lead to the cycloerythrinan core, representing a formal total synthesis of related erythrina alkaloids. jst.go.jp

Another strategy for constructing the tetracyclic core involves a tandem cationic cyclization of a Pummerer rearrangement intermediate. researchgate.net This approach has been used in the total synthesis of racemic 3-demethoxyerythratidinone (B1256575). researchgate.net

Enantioselective Total Syntheses

Enantioselective syntheses of erythrina alkaloids aim to produce a single enantiomer of the target molecule, which is crucial for studying their specific biological activities. Approaches to enantioselective synthesis often involve the use of chiral starting materials, chiral reagents, or asymmetric catalysis.

One strategy involves using chiral base desymmetrisation of a meso-imide, followed by N-acyliminium addition, retro-Diels-Alder cycloaddition, and radical cyclisation. nih.gov This method has been applied in the concise asymmetric total synthesis of (+)-erysotramidine. nih.gov Complementary enantiospecific routes starting from (L)-malic acid have also been explored, where diastereocontrol in N-acyliminium ion cyclizations played a significant role. nih.gov

Another enantioselective approach utilizes an imide derived from L-tartaric acid as the starting material. acs.org This synthesis features highly stereoselective reactions, including N-acyliminium cyclization and intramolecular cyclization reactions. acs.org

A divergent enantioselective synthesis of (+)-dihydro-β-erythroidine, a related erythrina alkaloid, has been developed, which involves installing the quaternary stereocenter via a catalytic asymmetric allylic alkylation. thieme-connect.com A key bicyclic intermediate was accessed through ring-closing metathesis. thieme-connect.com

A general synthetic methodology inspired by a proposed biosynthetic mechanism involves the asymmetric transformation of a medium-sized chiral biaryl lactam into the erythrinane core via stereospecific singlet oxygen oxidation and a transannular aza-Michael reaction. researchgate.netresearchgate.net This approach allows for flexible syntheses of erythrina alkaloids with late-stage manipulation of functional groups. researchgate.netresearchgate.net

Key Methodologies in Erythristemine Synthesis

The synthesis of the complex erythrinane skeleton relies on the effective execution of several key chemical transformations.

The Ritter reaction, typically involving the reaction of a nitrile with a carbocation to form an amide, has been adapted and utilized in the synthesis of erythrina alkaloids. Oxidative Ritter-type reactions of α-arylketones with nitriles have been explored for the collective total syntheses of erythrina alkaloids. chinesechemsoc.orgchinesechemsoc.org This methodology provides an efficient way to construct amides bearing N-acyl aza-quaternary carbon centers, a structural feature present in many erythrina alkaloids. chinesechemsoc.org This approach has been highlighted as a key step in synthetic strategies towards these natural products. thieme-connect.com

The introduction of oxygen functionalities at specific positions, particularly the 11β-position, with high stereoselectivity is a critical step in the synthesis of this compound and other 11-oxygenated erythrina alkaloids. A method for the stereoselective introduction of oxygen functionalities at the 11β-position of the erythrinan skeleton has been reported in the total synthesis of this compound and (+)-erythrartine. scielo.br

Partial syntheses of 11-oxygenated erythrina alkaloids have also explored methods like lead tetra-acetate oxidation of erythrina alkaloids such as erysovine (B1240326), which afforded 11α-acetoxyerysovine. rsc.org Modifying reaction conditions or starting materials can influence the stereochemical outcome, leading to either the α or β isomer at the 11-position.

Intramolecular cyclization reactions are fundamental in constructing the polycyclic framework of erythrina alkaloids. Various cyclization strategies have been employed to form the A, B, C, and D rings and establish the spiro junction.

Intramolecular Diels-Alder reactions have been utilized to build the AB-ring system. nih.gov A new strategy based on an intramolecular Diels-Alder reaction of a 2-imido-substituted furan (B31954) has been developed for the synthesis of the erythrinane skeleton. nih.gov

Pummerer-type intramolecular cyclization has been used for the formation of ring C. jst.go.jp This reaction involves the cyclization of a sulfoxide (B87167) intermediate. jst.go.jp

N-acyliminium ion cyclizations are also key steps in the synthesis of erythrina alkaloids, including enantioselective routes starting from precursors like malic acid derivatives. nih.govacs.orgacs.org

Other cyclization strategies include radical cyclizations nih.gov, intramolecular aldol reactions nih.govnih.gov, intramolecular Heck reactions thieme-connect.com, and Pictet-Spengler cyclizations nih.govresearchgate.net. A highly stereoselective synthesis of the tetracyclic erythrinane core has been achieved through the application of a Meyers bicyclic lactam template, which likely involves intramolecular cyclization steps. researcher.lifenih.gov Intramolecular acylal cyclisation (IAC) has also been reported as an efficient strategy towards the total synthesis of erythrina alkaloid derivatives, rapidly assembling the tetracyclic core through a domino process. researchgate.netresearchgate.net

The diverse range of intramolecular cyclization reactions highlights the versatility of synthetic strategies employed to access the challenging erythrinane framework.

Chemical Derivatization and Analogue Synthesis

Chemical derivatization and the synthesis of analogues allow for the exploration of structure-activity relationships and the potential development of compounds with modified or enhanced properties.

Design and Preparation of Erythristemine Derivatives

The preparation of erythristemine derivatives often involves modifications of the existing alkaloid structure. One approach to synthesizing 11β-oxygenated erythrinan alkaloids, including erythristemine, involves the stereoselective introduction of an oxygen functionality at the 11β-position of the erythrinan skeleton. rsc.orgjst.go.jp For instance, oxidation of 8-oxoerythrinan or 1,7-cyclo-cis-erythrinan-8-one derivatives with ceric ammonium (B1175870) nitrate (B79036) (CAN) in methanol (B129727) can yield the corresponding 11β-methoxy compounds in appreciable yields. rsc.orgjst.go.jprsc.org These intermediates can then be converted into erythristemine. rsc.orgjst.go.jprsc.org Similarly, oxidation of (+)-erysotramidine with CAN in acetic acid yields the corresponding 11β-acetoxy derivative, which can be transformed into (+)-erythrartine. jst.go.jp

Synthetic Modifications of the Erythrinane Skeleton

Synthetic modifications of the erythrinane skeleton are crucial for generating a diverse range of erythrina alkaloid analogues. Various methods have been developed to construct this tetracyclic core structure. One strategy involves the acid-promoted double cyclization of specific amide derivatives. For example, heating N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide with toluene-p-sulphonic acid can lead to the formation of the erythrinane derivative. rsc.orgrsc.org This derivative can then be further modified, for instance, by reduction with Raney nickel. rsc.orgrsc.org

Another approach to constructing the erythrinane skeleton utilizes palladium-catalyzed intramolecular arylative dearomatization of para-aminophenol derivatives. psu.edu This method provides an efficient route to erythrinane derivatives. psu.edu Radical cyclization reactions have also been employed in the synthesis of the erythrinane skeleton. A method involving the treatment of α-(methylthio)acetamides with Mn(OAc)₃ in the presence of Cu(II) has been reported and applied to the synthesis of 3-demethoxyerythratidinone. nii.ac.jp

More recent strategies for constructing the erythrinane core include asymmetric catalytic cascade reactions of tertiary enamides. nih.gov This method, using a chiral Cr(III)(salen)Cl and InCl₃, allows for the enantioselective and diastereoselective synthesis of diverse erythrina alkaloid derivatives. nih.gov Additionally, a one-pot synthesis of the tetracyclic framework from simple furans has been achieved through a sequence involving photooxygenation, pyrrolidinone formation, cyclization, and a Pictet-Spengler-type aromatic substitution. zenodo.org

Precursor-Based Synthesis of Related Erythrina Alkaloids

The synthesis of related erythrina alkaloids often utilizes common precursors or follows biomimetic pathways. Erysodienone is a key precursor in the biosynthesis of many erythrina alkaloids. wikipedia.org Biomimetic synthesis routes for erysodienone have been developed based on oxidative phenol (B47542) coupling mechanisms, treating precursors like bisphenolethylamine derivatives with oxidants such as K₃Fe(CN)₆. wikipedia.org

While (S)-norprotosinomenine was initially proposed as a precursor, experimental evidence suggests that (S)-norreticuline is the committed precursor for the biosynthesis of erythrina alkaloids in Erythrina crista-galli. psu.edu

Synthetic strategies for other erythrina alkaloids, such as 3-demethoxyerythratidinone, have been developed using approaches like intramolecular Diels-Alder reactions of 2-imido-substituted furans. nih.gov This method allows for the synthesis of key intermediates necessary for subsequent cyclizations, such as Pictet-Spengler reactions. nih.gov

Collective total syntheses of erythrina alkaloids have also been explored using strategies that allow for the rapid generation of multiple alkaloids from common intermediates. One such approach involves an oxidative Ritter-type reaction of α-arylketones to construct a key N-acyl aza-quaternary carbon moiety, followed by diverse transformations to yield various erythrina alkaloids. chinesechemsoc.org Another spokewise synthetic strategy allows for the concise synthesis of several erythrina alkaloids through a single-step transformation from a common precursor, with additional alkaloids accessible through subsequent steps. acs.org

Structure Activity Relationship Sar Studies of + Erythristemine and Erythrinan Alkaloids

Elucidation of Structural Determinants for Biological Activity

The biological activity of Erythrinan (B1236395) alkaloids is intrinsically linked to their tetracyclic spiroamine core. Studies have revealed that specific structural features are crucial for their affinity and potency at nAChRs, particularly the α4β2 subtype, which is the most abundant nicotinic receptor in the brain.

Research comparing the binding affinities (Ki) and functional inhibition (IC50) of various Erythrinan alkaloids at the α4β2 nAChR has provided valuable insights into the structural requirements for activity. For instance, erysodine (B1194152), which possesses an aromatic D-ring, is a potent inhibitor of α4β2 nAChRs. In contrast, dihydro-β-erythroidine, which has a lactone in ring D instead of an aromatic ring, also shows high affinity, indicating that different functionalities in this region can be accommodated by the receptor.

The table below presents the binding affinities and functional inhibitory concentrations of several Erythrinan alkaloids at the α4β2 nAChR, illustrating the influence of different structural motifs on their activity.

| Compound | Ki (nM) at α4β2 nAChR | IC50 (nM) at α4β2 nAChR |

|---|---|---|

| Erysodine | 14 ± 1 | 96 ± 17 |

| Dihydro-β-erythroidine | 23 ± 2 | 142 ± 20 |

| Erysopine | 28 ± 2 | 280 ± 50 |

| Erysovine (B1240326) | 35 ± 3 | 350 ± 60 |

| Erysotrine (B56808) | 52 ± 5 | 510 ± 90 |

| Erythraline (B1235506) | 130 ± 10 | 1300 ± 200 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While extensive QSAR studies specifically focused on (+)-Erythristemine are not widely reported in the literature, the principles of QSAR can be applied to this class of alkaloids to guide the design of new analogs with improved pharmacological properties.

A typical QSAR study on Erythrinan alkaloids would involve the following steps:

Data Set Selection: A series of Erythrinan alkaloids with known biological activities (e.g., binding affinities or inhibitory concentrations at a specific nAChR subtype) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For Erythrinan alkaloids, QSAR models could help to identify the key physicochemical properties that govern their affinity for nAChRs. For example, such models might reveal the optimal range for hydrophobicity in a particular region of the molecule or the importance of specific electronic features for receptor interaction. The insights gained from QSAR studies could then be used to predict the activity of novel, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry plays a crucial role in the pharmacological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their potency, efficacy, and even their qualitative pharmacological effects.

In the context of Erythrinan alkaloids, the presence of multiple chiral centers gives rise to a number of possible stereoisomers. The specific stereochemistry of this compound is critical for its biological activity. It is well-established in pharmacology that one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

The interaction between a ligand and its receptor is often likened to a lock and key mechanism, where the three-dimensional shape of the ligand must be complementary to the binding site of the receptor for a productive interaction to occur. Therefore, the specific spatial arrangement of the functional groups in this compound is a key determinant of its ability to bind to and modulate the function of nAChRs. Any change in the stereochemistry at one or more of the chiral centers would likely alter the binding affinity and functional activity of the molecule. Although detailed studies comparing the pharmacological profiles of all possible stereoisomers of Erythristemine (B1154319) are limited, the principles of stereopharmacology strongly suggest that the naturally occurring (+)-enantiomer possesses a unique and specific interaction with its biological targets.

Relationship Between Substituent Modifications and Activity Modulation

The modulation of biological activity through the modification of substituents on the Erythrinan alkaloid scaffold is a cornerstone of SAR studies. The data presented in the table in section 5.1 provides a basis for understanding how changes in the substitution pattern on the aromatic D-ring affect the affinity for the α4β2 nAChR.

For example, comparing the structures and activities of erysodine and erysotrine, which differ only by the presence of a methoxy (B1213986) group at C-16 in erysotrine, reveals the impact of this substituent. Erysodine (Ki = 14 nM) is approximately 3.7-fold more potent than erysotrine (Ki = 52 nM) in binding to the α4β2 nAChR. This suggests that the additional methoxy group in erysotrine is not favorable for binding, possibly due to steric hindrance or altered electronic properties.

Similarly, the difference between erysovine and erysodine lies in the position of the methoxy group on the aromatic ring. This positional isomerization leads to a decrease in binding affinity, with erysovine (Ki = 35 nM) being about 2.5-fold less potent than erysodine. This highlights the sensitivity of the receptor's binding pocket to the precise placement of substituents on the ligand.

Furthermore, the presence of a hydroxyl group, as in erysopine (Ki = 28 nM), results in a slightly lower affinity compared to erysodine, indicating that while a hydrogen bond donor in this position is tolerated, it does not enhance binding affinity over the unsubstituted analog. The significantly lower potency of erythraline (Ki = 130 nM), which has an additional double bond in ring C, suggests that the saturation in this ring is important for maintaining the optimal conformation for receptor binding.

These examples demonstrate that even subtle modifications to the substituent pattern on the Erythrinan core can lead to significant changes in biological activity. A systematic exploration of these modifications is crucial for the development of new analogs of this compound with tailored pharmacological profiles.

Analytical and Characterization Methodologies for + Erythristemine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural features of (+)-Erythristemine by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules like this compound by providing information about the arrangement of atoms, particularly hydrogen and carbon nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied.

¹H-NMR Spectroscopy: This technique provides a spectrum showing the signals of hydrogen nuclei within the molecule. The chemical shift, multiplicity, and integration of these signals offer insights into the different types of protons and their electronic environments. ¹H-NMR data for Erythrina alkaloids, including information on chemical shifts and coupling constants, are crucial for structural assignment cdnsciencepub.comresearchgate.net. For instance, the ¹H NMR spectrum of related Erythrina alkaloids in deuteriochloroform has shown characteristic signals for methoxyl groups, aromatic protons, and methine protons, indicative of the erythrinan (B1236395) skeleton cdnsciencepub.com.

¹³C-NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The chemical shifts of carbon signals are sensitive to the functional groups and the hybridization state of the carbon atoms. ¹³C-NMR data, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, help in assigning different types of carbon atoms (methyl, methylene, methine, quaternary) nwsuaf.edu.cn. Comparisons of ¹³C-NMR spectra between related alkaloids aid in identifying structural variations cdnsciencepub.com.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments provide correlations between different nuclei, offering more comprehensive structural information and helping to resolve overlapping signals observed in 1D spectra harvard.eduwikipedia.org. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly used nwsuaf.edu.cn. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached wikipedia.orghmdb.ca. HMBC shows correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across the molecular framework nwsuaf.edu.cn. Complete assignment of complex alkaloid structures, including (+)-11β-hydroxyerysotramidine, has been performed by amalgamating information from COSY, HMBC, and HSQC spectra scielo.br.

Mass Spectrometry (MS), including UPLC-ESI-MS and HRESIMS

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC). UPLC-ESI-MS is widely used for the analysis of alkaloids in Erythrina species ufrgs.brnih.govresearchgate.net. This hyphenated technique allows for the separation of complex mixtures followed by the detection and identification of individual components based on their mass-to-charge ratio (m/z) nih.govscience.gov. UPLC-ESI-MS has been used to suggest the presence of erythristemine (B1154319) in plant extracts based on its chemical composition ufrgs.brnih.govresearchgate.net.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments nwsuaf.edu.cnresearchgate.net. This high precision is crucial for confirming the molecular formula of this compound and differentiating it from compounds with similar nominal masses. HRESIMS has been used in the characterization of related Erythrina alkaloids, providing molecular formula information based on observed [M+H]⁺ ions scielo.br.

Fragmentation Patterns: In MS/MS experiments, ions are fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides structural information by indicating the ways in which the molecule breaks apart. Analyzing these patterns helps in confirming the proposed structure of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and, crucially for chiral molecules like this compound, its absolute configuration.

Single-Crystal X-ray Diffraction: This method requires a high-quality single crystal of this compound or a suitable derivative. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution can be mapped, revealing the molecular structure nih.gov.

Absolute Configuration Determination: For chiral molecules, determining the absolute configuration (R or S assignment at stereocenters) is critical. X-ray crystallography can determine absolute configuration by exploiting anomalous dispersion, which causes differences in the intensity of diffracted beams for certain reflections (Bijvoet pairs) in non-centrosymmetric space groups nih.govox.ac.ukresearchgate.netmit.edu. The absolute configuration of erythristemine has been determined by a crystallographic study of its 2-bromo-4,6-dinitrophenolate derivative, confirming the 3R, 5S, 11S configuration and supporting theories of a common biosynthetic origin for Erythrina alkaloids iucr.org. While traditionally requiring heavier atoms for a strong anomalous signal, modern techniques and equipment allow for absolute configuration determination even with lighter elements like oxygen, provided high-quality crystals are obtained mit.edu.

Chromatographic Analytical Methods

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Analytical HPLC: This is used to assess the purity of isolated this compound and to quantify its presence in samples. Various stationary phases (e.g., reversed-phase C18) and mobile phase systems (mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile) are employed, often with UV detection nih.govscribd.com. HPLC methods have been developed for the analysis of alkaloids extracted from Erythrina species nih.gov.

Preparative HPLC: For isolating larger quantities of pure this compound from crude extracts or mixtures, preparative HPLC is utilized rsc.org. This involves using larger columns and higher flow rates compared to analytical HPLC.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking the purity of samples, and preliminary separation of compounds.

Principle: TLC involves a stationary phase (typically silica (B1680970) gel or alumina) coated on a plate and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action. Compounds in a sample applied to the plate migrate at different rates depending on their polarity and interaction with the stationary and mobile phases kib.ac.cn.

Application to this compound: TLC is used to visualize and separate this compound from other compounds in plant extracts nih.gov. Visualization is often achieved using UV light or by spraying with developing reagents such as Dragendorff's reagent, which is commonly used for detecting alkaloids cdnsciencepub.com. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification.

Chemometric approaches are increasingly applied in phytochemical analysis to handle complex datasets generated by modern analytical techniques, providing deeper insights into the chemical composition of plant extracts and their biological activities. In the context of Erythrina alkaloids, including this compound, chemometrics serves as a powerful tool for various purposes, such as quality control, classification, and correlation of chemical profiles with biological effects.

Multivariate data analysis (MVDA), a core component of chemometrics, is particularly useful for analyzing the complex phytochemical profiles of Erythrina species researchgate.net. Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are commonly employed to visualize variations and group samples based on their chemical constituents researchgate.net. For instance, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) coupled with PCA and HCA has been used to differentiate botanical parts of Erythrina crista-galli based on their chemical content, including alkaloids researchgate.net. This allows for the characterization and distinction of different plant parts or even species based on their unique phytochemical fingerprints researchgate.netrevista-agroproductividad.org.

Chemometric analysis can also correlate specific phytochemicals with observed biological activities. A study on Erythrina fusca flower extracts used 1H-NMR-based chemometrics to link the variation in phytochemicals, including alkaloids like erysotrine (B56808) N-oxide, 10-hydroxy-11-oxoerysotrine, and magnoflorine, with antibacterial activity against different bacterial strains researchgate.netresearchgate.netikm.org.my. While this study did not specifically mention this compound, it demonstrates the applicability of chemometrics in identifying which alkaloids or combinations of compounds contribute to the biological effects of Erythrina extracts researchgate.netresearchgate.net.

Furthermore, chemometrics, in conjunction with techniques like HPLC-MS or GC-MS, is valuable for chemotaxonomic studies within the Erythrina genus revista-agroproductividad.orgthieme-connect.comresearchgate.net. By analyzing the alkaloid profiles of different Erythrina species or even different parts of the same plant, chemometric methods can reveal patterns that support taxonomic classification and understanding the distribution of specific alkaloids revista-agroproductividad.orgresearchgate.net. For example, HPLC-MS analysis combined with chemotaxonomy has been used to identify characteristic alkaloids in the seeds, calyx, and corolla of Erythrina americana and Erythrina coralloides, highlighting the potential of these compounds for species differentiation revista-agroproductividad.org.

Below is an illustrative example of how data from a hypothetical chemometric analysis (e.g., PCA loadings) might be presented in a table, based on the types of analyses discussed:

| Principal Component | This compound Loading | Alkaloid A Loading | Alkaloid B Loading | Flavonoid X Loading |

| PC1 | 0.75 | 0.60 | 0.30 | -0.10 |

| PC2 | -0.20 | 0.45 | -0.80 | 0.55 |

Note: This table is illustrative and based on the potential application of PCA in analyzing phytochemical data including this compound.

Future Directions and Research Opportunities in + Erythristemine

Advancements in Stereoselective Total Synthesis

The intricate tetracyclic spiroamine core of the erythrinane skeleton presents a formidable challenge to synthetic organic chemists. wikipedia.orgnih.gov While synthetic routes to related Erythrina alkaloids, such as 3-demethoxyerythratidinone (B1256575) and erysotramidine, have been developed, a concise and highly stereoselective total synthesis of (+)-Erythristemine remains an open frontier. nih.govnih.gov Future research in this area should focus on the development of novel synthetic strategies that offer high levels of stereocontrol, particularly at the key chiral centers of the molecule.

Key research objectives in the stereoselective total synthesis of this compound should include:

Development of Novel Cyclization Strategies: Exploration of new methods for the construction of the fused A and B rings and the characteristic spirocyclic C-ring is crucial. nih.govrsc.org This could involve the application of modern catalytic methods, such as asymmetric transition-metal catalysis or organocatalysis, to achieve high enantioselectivity. st-andrews.ac.uknih.govrsc.orgnih.gov

Application of Asymmetric Methodologies: The incorporation of established and emerging asymmetric synthesis techniques will be paramount to achieving the desired stereoisomer with high purity. nih.govmdpi.com

Successful and efficient total synthesis of this compound would not only be a significant achievement in natural product synthesis but would also provide access to larger quantities of the compound for in-depth biological evaluation. Furthermore, a flexible synthetic route would enable the preparation of analogues for structure-activity relationship (SAR) studies.

Comprehensive Elucidation of Biosynthetic Pathways

The biosynthesis of Erythrina alkaloids is a fascinating area of study, with research indicating that these complex molecules are derived from the precursor erysodienone. wikipedia.org This key intermediate is formed through a biosynthetic pathway that involves dopamine (B1211576), highlighting a connection to key signaling molecules in the nervous system. wikipedia.org While the general pathway for the formation of the erythrinane skeleton has been proposed, the specific enzymatic steps leading to this compound are not yet fully understood. wikipedia.org

Future research should aim to provide a detailed, step-by-step map of the biosynthetic pathway to this compound. Key areas for investigation include:

Identification and Characterization of Key Enzymes: Utilizing modern techniques in molecular biology and biochemistry, researchers can identify and characterize the specific enzymes (e.g., oxidases, reductases, transferases) responsible for the transformation of early precursors into the final this compound structure.

Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of Erythrina species known to produce this compound can reveal the genes encoding the biosynthetic enzymes.

Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, there is potential for metabolic engineering approaches in microbial or plant systems to enhance the production of this compound or to generate novel analogues.

A comprehensive understanding of the biosynthetic pathway will not only provide fundamental insights into plant biochemistry but may also offer a sustainable and scalable alternative to chemical synthesis for the production of this and other valuable Erythrina alkaloids.

In-depth Mechanistic Studies at the Molecular Level

Preliminary studies on Erythrina alkaloids have revealed a range of biological activities, including central nervous system (CNS) depressing, hypotensive, and curare-like effects. nih.gov However, the specific molecular targets and mechanisms of action for this compound remain largely unknown. Future research should focus on elucidating how this compound interacts with biological systems at the molecular level to exert its effects.

Key research avenues for in-depth mechanistic studies include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or receptors that this compound binds to in vivo.

Receptor Binding and Functional Assays: Conducting detailed in vitro studies to characterize the binding affinity and functional activity of this compound at its identified targets. Given the known CNS effects of related alkaloids, receptors in the central nervous system are of particular interest.

Signal Transduction Pathway Analysis: Investigating the downstream signaling pathways that are modulated by the interaction of this compound with its molecular targets. This could involve studying changes in second messenger levels, protein phosphorylation, and gene expression.

Computational Modeling and Docking Studies: Using computational approaches to model the interaction of this compound with potential target proteins, which can provide insights into the binding mode and guide the design of more potent and selective analogues.

Unraveling the molecular mechanism of action of this compound is crucial for understanding its pharmacological effects and for assessing its potential as a therapeutic agent.

Exploration of Novel Pharmacological Activities in Preclinical Settings

The documented traditional uses of Erythrina plants for their sedative, anxiolytic, anti-inflammatory, and antihypertensive properties provide a strong rationale for the preclinical investigation of this compound. researchgate.netresearchgate.net A study on extracts from Erythrina falcata and Erythrina crista-galli, which were found to contain erythristemine (B1154319), demonstrated a potent dose-dependent hypotensive effect in vivo, possibly mediated through β-adrenergic receptors. researchgate.netnih.gov This finding, in particular, warrants further and more detailed preclinical evaluation of pure this compound. nih.govnih.govresearchgate.netresearchgate.net

Future preclinical research should aim to systematically evaluate the pharmacological profile of this compound in various disease models. Key areas for exploration include:

Cardiovascular Effects: In-depth investigation of its hypotensive effects, including the precise mechanism of action on the cardiovascular system.

Neurological and Psychiatric Disorders: Evaluation of its potential as an anxiolytic, sedative, anticonvulsant, or antidepressant agent in relevant animal models.

Anti-inflammatory and Analgesic Properties: Assessing its efficacy in models of inflammation and pain.

Anticancer and Antimicrobial Activities: Screening for potential activity against various cancer cell lines and pathogenic microorganisms.

Rigorous preclinical studies are essential to establish the therapeutic potential of this compound and to identify promising indications for further development.

Development of Advanced Analytical Techniques for Trace Analysis

The accurate and sensitive detection and quantification of this compound in complex matrices, such as plant extracts and biological fluids, is essential for all aspects of its research, from biosynthetic studies to pharmacokinetic and pharmacodynamic investigations. While Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has been successfully used to identify erythristemine in plant extracts, there is a need for the development of more advanced and validated analytical methods for its trace analysis. researchgate.netnih.govscispace.com

Future research in this area should focus on:

Method Development and Validation: Developing and validating robust and sensitive analytical methods, such as UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), for the quantification of this compound in various biological matrices.

High-Throughput Screening Methods: Creating high-throughput analytical methods to screen large numbers of plant samples for the presence and quantity of this compound, which would be valuable for biosynthetic and chemosystematics studies.

Metabolite Identification: Utilizing high-resolution mass spectrometry and other advanced analytical techniques to identify and characterize the metabolites of this compound in vivo.

The availability of reliable and sensitive analytical methods is a critical enabling technology for advancing our understanding of the chemistry, biology, and therapeutic potential of this compound.

Conclusion

Synthesis of Current Knowledge on (+)-Erythristemine

This compound is an erythrinan (B1236395) alkaloid that was first isolated from the leaves of Erythrina lysistemon. rsc.orgrsc.org Its molecular formula has been established as C₂₀H₂₅NO₄, with a molecular weight of 343.42. rsc.orgcymitquimica.com The constitution and absolute configuration of this compound have been determined through spectroscopic and X-ray crystallographic methods. rsc.orgrsc.orgiucr.org It is recognized as the first naturally occurring tetramethoxylated erythrina alkaloid. iucr.org The structure of its 2-bromo-4,6-dinitrophenolate salt has been crucial in confirming its absolute stereochemistry as 3R, 5S, 11S. iucr.org

Initial biological activity screenings have revealed that this compound exhibits moderate toxicity to brine shrimp and possesses weak DPPH radical scavenging properties. cymitquimica.comtargetmol.commedchemexpress.com As a member of the broader class of Erythrina alkaloids, it is part of a group of compounds known for a wide range of pharmacological effects, particularly on the central nervous system. researchgate.netnih.govnih.govekb.eg The biosynthesis of Erythrina alkaloids is a subject of ongoing research, with studies indicating a pathway involving precursors like (S)-coclaurine and (S)-norreticuline. nih.govnih.gov While general synthetic strategies for the erythrinan ring system have been developed, specific total syntheses of this compound are less commonly detailed in readily available literature. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molecular Weight | 343.42 g/mol |

| Appearance | Crystalline solid |

| Chirality | 3R, 5S, 11S |

Significance of Continued Academic Inquiry

The unique structural features and nascent biological profile of this compound underscore the importance of continued academic investigation. As a tetramethoxylated erythrinan alkaloid, it presents an interesting subject for further exploring structure-activity relationships within this class of natural products. nih.gov Deeper investigation into its pharmacological properties could uncover more specific and potent activities, potentially leading to the development of new therapeutic agents. The general neuroactive properties of Erythrina alkaloids suggest that this compound could be a valuable lead compound for neurological drug discovery. ekb.eg

Furthermore, the complexity of the erythrinan skeleton continues to be a compelling target for synthetic organic chemists. researchgate.netresearchgate.netwikipedia.org Developing novel and efficient total syntheses of this compound would not only provide access to larger quantities of the compound for biological testing but also drive innovation in synthetic methodology. Further biosynthetic studies are also warranted to fully elucidate the specific enzymatic pathways leading to the formation of this compound and other related alkaloids in Erythrina species. nih.govnih.gov A comprehensive understanding of its biosynthesis could open avenues for biotechnological production of this and other valuable alkaloids. Continued research on this compound is therefore crucial for advancing our knowledge in natural product chemistry, medicinal chemistry, and synthetic biology.

Q & A

Q. How can researchers address potential biases in this compound studies funded by pharmaceutical entities?

- Methodological Answer : Disclose funding sources and roles of industrial partners in the Acknowledgments section. Implement blinding in assay readouts and third-party data validation. Publish negative results in preprint servers (e.g., bioRxiv) to counteract publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.